6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex tricyclic structure featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a 4-methoxyphenylethyl group at position 7, a methyl group at position 11, and a phenylethyl carboxamide moiety at position 3.
Properties
Molecular Formula |
C30H29N5O3 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H29N5O3/c1-20-7-6-17-35-27(20)33-28-25(30(35)37)19-24(29(36)32-16-14-21-8-4-3-5-9-21)26(31)34(28)18-15-22-10-12-23(38-2)13-11-22/h3-13,17,19,31H,14-16,18H2,1-2H3,(H,32,36) |
InChI Key |
QKFHUVDWRQQJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out in ethanol under ultrasound irradiation for about 55 minutes, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs in Spirocyclic Systems
describes spirocyclic compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. These feature a spiro[4.5]decane-dione core with benzothiazole and dimethylaminophenyl substituents. In contrast, the target compound has a fused tricyclic system with a triaza backbone and methoxyphenyl/phenylethyl groups. Both classes exhibit nitrogen-rich heterocycles, but the target lacks the spiro junction and benzothiazole motifs, favoring instead a planar, conjugated triazatricyclic system .
Table 1: Structural Comparison
Functional Group Influence
The 4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the dimethylaminophenyl groups in ’s analogs.
Potential Therapeutic Contexts
However, structural analogs with aromatic/heterocyclic systems (e.g., benzothiazoles) are often explored for anticancer activity. The target’s triazatricyclic core may interact with redox-active enzymes, suggesting a hypothetical role in modulating oxidative stress pathways .
Biological Activity
The compound 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique triazatricyclo framework and various functional groups contribute to its diverse biological activities.
Chemical Structure and Properties
This compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C25H25N5O3 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI Key | FVVVFPCDQQSQJH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The tricyclic structure facilitates binding to active sites of enzymes, potentially inhibiting their activity and disrupting biological pathways that can lead to therapeutic effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that derivatives of similar structural frameworks exhibit moderate cytotoxicity against human tumor cell lines such as K562 and BEL-7402. For instance, related compounds have shown IC50 values ranging from 5.76 to 20.1 µM against these cell lines . The presence of specific functional groups appears to enhance this activity.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes has been noted in various studies. This inhibition can lead to altered metabolic pathways that may be beneficial in treating diseases such as cancer or inflammation.
- Antimicrobial Properties : Similar compounds within the triazatricyclo family have demonstrated antimicrobial activities, suggesting that this compound may also possess such properties due to its structural characteristics .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to the target molecule:
- A study on chromone derivatives indicated that modifications at specific positions significantly affected cytotoxicity against different cancer cell lines. For example, hydroxyl substitutions led to increased potency in certain derivatives .
- Another study highlighted the importance of the methoxy group at position C-4' in enhancing cytotoxic effects against K562 cells while demonstrating decreased activity upon demethoxylation .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-imino-N-[2-(3,4-dimethoxyphenyl)ethyl]-11-methyl | Similar triazatricyclo framework | Moderate cytotoxicity |
| Ethyl 6-(thiophene-2-carbonylimino)-7-(2-methylpropyl) | Different heterocyclic moiety | Varies in reactivity |
| N-[5-Cyano-11-methyl...] | Varies in substituents on the core | Different electronic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
